REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:26]=[CH:25][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH2:10][CH:9]([CH2:13][N:14]3C(=O)C4=CC=CC=C4C3=O)[CH2:8]2)=[CH:4][CH:3]=1.O.NN.[OH-].[Na+]>C(O)C>[NH2:14][CH2:13][CH:9]1[CH2:10][CH2:11][CH2:12][N:7]([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:26][CH:25]=2)[CH2:8]1 |f:1.2,3.4|
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Name
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1-(p-chlorobenzyl)-3-phthalimidomethylpiperidine
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Quantity
|
10.52 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(CN2CC(CCC2)CN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
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DISSOLUTION
|
Details
|
to dissolve insolubles
|
Type
|
DISTILLATION
|
Details
|
the ethanol was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with chloroform (150 ml×3)
|
Type
|
EXTRACTION
|
Details
|
the combined organic layer was then extracted with 10% aqueous hydrochloric acid (150 ml×3)
|
Type
|
WASH
|
Details
|
The combined aqueous hydrochloric acid layer was washed with chloroform (100 ml), 10% aqueous sodium hydroxide
|
Type
|
ADDITION
|
Details
|
was added until it
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (100 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN(CCC1)CC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |